Product packaging for alpha-D-Psicofuranose(Cat. No.:CAS No. 41847-06-7)

alpha-D-Psicofuranose

Cat. No.: B12676532
CAS No.: 41847-06-7
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-KAZBKCHUSA-N
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Description

alpha-D-Psicofuranose is a rare sugar existing in the furanose form, a key stereoisomer within the hexose family with significant applications in chemical synthesis and biochemical research. This compound, with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol , serves as a fundamental building block and intermediate for the synthesis of more complex molecules . Its primary research value lies in its role as a precursor for the synthesis of mechanism-based inhibitors of glycosyltransferases (GTs) , a class of enzymes critical for the biosynthesis of glycans and glycoconjugates . These enzymes are involved in vital biological processes, including cell-cell communication and immune response, and their dysregulation is implicated in disease states such as cancer metastasis . Derivatives of this compound, such as 3-acetamido-3-deoxy-D-psicofuranose, are computationally designed to mimic the transition state of enzymatic reactions catalyzed by N-acetylglucosaminyltransferases (GnTs), positioning them as potential therapeutic agents . Furthermore, D-psicofuranose derivatives are established as key synthetic intermediates in the industrial preparation of natural products like hydantocidin , a compound with potent and environmentally desirable herbicidal activity . This product is supplied as a high-purity compound for research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12676532 alpha-D-Psicofuranose CAS No. 41847-06-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41847-06-7

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1

InChI Key

RFSUNEUAIZKAJO-KAZBKCHUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Alpha D Psicofuranose and Its Structural Analogs

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods leverage the high selectivity of enzymes to perform key transformations, often under mild reaction conditions. These strategies are particularly effective for the production of D-psicose, the C-3 epimer of D-fructose and the precursor to alpha-D-Psicofuranose.

Enzyme-Catalyzed Epimerization of D-Fructose to D-Psicose: Pathways and Yield Optimization

The enzymatic conversion of D-fructose to D-psicose is a cornerstone of its biotechnological production. This epimerization at the C-3 position is primarily catalyzed by a class of enzymes known as ketose 3-epimerases. nih.gov Two of the most well-studied enzymes for this purpose are D-psicose 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase). researchgate.net

D-psicose 3-epimerase from Agrobacterium tumefaciens has been extensively characterized. This enzyme directly converts D-fructose to D-psicose. The reaction is reversible, and the equilibrium mixture typically contains a lower proportion of D-psicose. For instance, at 30°C, the equilibrium ratio of D-psicose to D-fructose is approximately 32:68. To optimize the yield, various parameters have been investigated. The enzyme from A. tumefaciens exhibits maximal activity at a temperature of 50°C and a pH of 8.0, with the presence of Mn²⁺ ions significantly enhancing the epimerization rate. Under optimized conditions, a conversion yield of 32.9% has been achieved, producing 230 g/L of D-psicose from 700 g/L of D-fructose in 100 minutes.

D-tagatose 3-epimerase, particularly from Pseudomonas cichorii, also catalyzes the epimerization of D-fructose to D-psicose, although its primary substrate is D-tagatose. The industrial production of D-psicose has been made feasible through the large-scale application of D-tagatose 3-epimerase. Similar to DPEase, the reaction catalyzed by DTEase is an equilibrium-limited process.

EnzymeSource OrganismOptimal pHOptimal TemperatureMetal Ion CofactorEquilibrium Ratio (Psicose:Fructose)
D-Psicose 3-EpimeraseAgrobacterium tumefaciens8.050°CMn²⁺32:68
D-Tagatose 3-EpimerasePseudomonas cichoriiAlkalineThermostable variants used-Favors Fructose (B13574)

Investigation of Borate-Assisted Conversion Mechanisms in Enzymatic Processes

A significant breakthrough in overcoming the thermodynamic equilibrium limitations of the enzymatic epimerization of D-fructose has been the use of borate (B1201080). The addition of borate to the reaction mixture can dramatically shift the equilibrium towards the formation of D-psicose. Current time information in Bangalore, IN. This effect is attributed to the higher binding affinity of borate for D-psicose compared to D-fructose. Current time information in Bangalore, IN.uobaghdad.edu.iq

The mechanism involves the formation of a stable complex between borate and the cis-diol groups of the psicose molecule. Specifically, NMR spectroscopy has identified the complex as α-d-psicofuranose cis-C-3,4 diol borate. Current time information in Bangalore, IN.uobaghdad.edu.iq This complex is not a substrate for the epimerase, effectively removing the product from the reaction equilibrium. Current time information in Bangalore, IN.uobaghdad.edu.iq Consequently, the enzymatic reaction is driven forward to produce more D-psicose to re-establish equilibrium. Current time information in Bangalore, IN.uobaghdad.edu.iq

The molar ratio of borate to fructose is a critical parameter for maximizing the conversion yield. Studies using D-psicose 3-epimerase from A. tumefaciens have shown that the yield of D-psicose increases with the borate-to-fructose molar ratio, reaching a maximum at a ratio of 0.6. Current time information in Bangalore, IN.uobaghdad.edu.iq At this optimal ratio, the conversion yield can be approximately double that achieved without borate. Current time information in Bangalore, IN.uobaghdad.edu.iq Beyond this ratio, the yield begins to decrease because the excess borate starts to form a complex with the substrate, D-fructose (specifically as β-d-fructopyranose cis-C-4,5 diol borate), reducing its availability for the enzyme. Current time information in Bangalore, IN.uobaghdad.edu.iq

Borate to Fructose Molar RatioEffect on Conversion Yield
< 0.6Increases D-psicose yield by complexing with the product.
0.6Maximum conversion yield achieved.
> 0.6Decreases conversion yield due to complexation with the substrate (D-fructose).

Multi-Enzyme Cascade Systems for Enhanced Stereoselective Production

One such innovative approach is a redox-driven, two-step biotransformation system that can theoretically achieve a 100% conversion of D-fructose to D-psicose. In the first step, a combination of three enzymes co-expressed in Escherichia coli is used: D-psicose-3-epimerase from Clostridiales (CBDPE), ribitol (B610474) 2-dehydrogenase from Providencia alcalifaciens (PRDH), and formate (B1220265) dehydrogenase from Starkeya (SFDH). This enzyme cocktail converts D-fructose into D-allitol. In the second step, D-allitol is oxidized to D-psicose by another set of co-expressed enzymes: NADH oxidase from Streptococcus pyogenes (SPNOX) and ribitol 2-dehydrogenase from Rubrivivax sp. (RSRDH). This redox-driven, sugar-to-alcohol-to-sugar pathway has achieved a D-fructose-to-D-psicose conversion rate of up to 90%.

Another example is a one-pot, four-enzyme cascade for the synthesis of rare ketoses, including D-psicose, from glycerol. This system utilizes aldolase (B8822740) FucA from Thermus thermophilus HB8 in a whole-cell biocatalysis approach, which eliminates the need for costly enzyme purification.

Chemical Synthesis Approaches

While chemoenzymatic methods are powerful for producing the D-psicose precursor, chemical synthesis offers a versatile platform for accessing this compound and its structural analogs with a wide range of protecting groups and modifications.

Stereoselective Synthesis of the this compound Core

The stereoselective synthesis of the this compound core is a significant challenge due to the presence of multiple stereocenters. The strategy often relies on the use of protecting groups to control the reactivity and stereochemical outcome of the reactions.

One approach involves the use of protected D-psicofuranosyl donors for glycosylation reactions. For instance, a D-psicofuranosyl benzyl (B1604629) phthalate (B1215562) derivative has been used as a donor in TMSOTf-promoted reactions to form β-D-psicofuranosidic bonds with high selectivity. nih.gov While this produces the beta anomer, the control of stereoselectivity is a key aspect of these syntheses. The choice of protecting groups on the psicofuranosyl donor has been shown to influence the stereoselectivity of glycosylation. mdpi.com

A notable strategy for achieving stereoselectivity involves the use of conformationally rigid protecting groups. For example, the synthesis of spirocyclic 2-substituted-2-oxazoline ribosides from 1,2;3,4-di-O-isopropylidene-β-D-psicofuranose derivatives proceeds with high stereoselectivity. researchgate.netbeilstein-journals.org The presence of the 3,4-isopropylidene group in the alpha orientation directs nucleophilic attack to the beta face, leading to a single diastereomer. beilstein-journals.org This highlights how protecting groups can dictate the facial selectivity of reactions at the anomeric center.

Synthetic Routes from Diverse Monosaccharide Precursors (e.g., D-Fructose, D-Ribose)

The chemical synthesis of this compound and its derivatives can be accomplished starting from more readily available monosaccharides like D-fructose and D-ribose.

From D-Fructose: A common route from D-fructose involves several steps, including the introduction of protecting groups to control reactivity. A key intermediate, 1,2;3,4-di-O-isopropylidene-β-D-psicofuranose, can be synthesized from D-fructose. beilstein-journals.org This intermediate can then be further functionalized. For example, the C6-hydroxyl group can be benzylated, or converted to an azide (B81097) and then to an amine, providing a handle for further modifications. beilstein-journals.org

From D-Ribose: D-ribose is another versatile starting material for the synthesis of D-psicose derivatives, as its stereocenters share the same configuration as those in psicose. mdpi.com A synthetic route can involve the dihydroxylation of a D-ribose derivative to a triol, followed by selective oxidation of one of the secondary alcohols to yield a D-psicose derivative. clockss.org Subsequent selective benzoylation can then provide the desired protected psicofuranose (B8254897). clockss.org Another approach starts with a protected D-ribono-γ-lactone, which is then converted to a protected D-psicose as a mixture of anomers via hydroxy methylation. mdpi.com These anomers can then be converted into isopropylidene derivatives, allowing for the separation of the pure α- and β-anomers. mdpi.com

Starting MaterialKey IntermediatesKey ReactionsFinal Product (Derivative)
D-Fructose1,2;3,4-di-O-isopropylidene-β-D-fructopyranoseIsopropylidenation, functional group manipulation at C6Protected D-psicofuranose derivatives
D-RiboseD-ribono-γ-lactone, triol intermediateDihydroxylation, selective oxidation, benzoylation, hydroxy methylationProtected D-psicofuranose derivatives (separable α and β anomers)

Rational Design of Protecting Group Strategies for Selective Derivatization

The rational design of protecting group strategies is fundamental to the selective chemical manipulation of the multiple hydroxyl groups present in α-D-psicofuranose. The choice and sequence of applying and removing these groups dictate the regioselectivity and stereoselectivity of subsequent reactions, enabling the synthesis of complex and specific derivatives. The inherent structure of psicose, particularly the presence of a primary hydroxyl group at C6 and the tertiary anomeric C2-hydroxyl, presents unique challenges and opportunities for selective protection.

A common and effective strategy involves the use of cyclic acetals to protect vicinal diols. For instance, the reaction of D-psicose with acetone (B3395972) in the presence of an acid catalyst can yield 1,2:3,4-di-O-isopropylidene-β-D-psicofuranose. beilstein-journals.orgresearchgate.net This fully protected derivative leaves the primary C6-hydroxyl group available for selective modification. The conformational rigidity imposed by the fused five-membered rings, particularly the 3,4-isopropylidene group, can also direct the stereochemical outcome of reactions at other positions. researchgate.net For example, this steric hindrance has been exploited in the TMSOTf-mediated "Ritter-like" reaction with nitriles, where the bulky α-oriented 3,4-isopropylidene group directs the nucleophilic attack to the β-face, leading to stereoselective synthesis of spirocyclic oxazoline (B21484) ribosides. researchgate.net

For more complex derivatizations, orthogonal protecting groups are employed, which can be removed under different specific conditions without affecting others. numberanalytics.com A notable strategy in the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives involves the selective protection of the primary C6-hydroxyl group with a pivaloyl (Piv) group. nih.govresearchgate.net This allows for subsequent manipulations of the other hydroxyl groups. The remaining hydroxyls can be protected, for instance, as isopropylidene acetals. nih.govresearchgate.net The selective removal of these groups is then key; for example, treatment with sulfuric acid in aqueous acetic acid can selectively cleave the 1,2-O-isopropylidene group while leaving the pivaloyl group intact. researchgate.net This unmasked diol can then be re-protected to isolate the C4-hydroxyl for further reaction, such as acetylation. nih.gov

Another powerful strategy utilizes benzoyl (Bz) protecting groups, which are typically installed on all available hydroxyls. In the synthesis of a sucrose-mimicking disaccharide, 1,3,4,6-tetra-O-benzoyl-D-psicofuranose was used as a glycosyl acceptor. mdpi.com Benzoyl groups are known to influence the reactivity and stereoselectivity of glycosylation reactions.

Transient protection strategies have also been explored. Borate ions in aqueous solution can form cyclic esters with cis-diols. It has been shown that borate forms a complex with α-D-psicofuranose across the cis-C-3 and C-4 diol. nih.gov This complexation shifts the equilibrium of D-fructose epimerization towards D-psicose, demonstrating a method of stabilizing a specific tautomer and configuration which can be exploited in enzymatic and chemical transformations. nih.gov

The table below summarizes various protecting group strategies used for the selective derivatization of D-psicofuranose.

Synthetic Accessibility of Deoxy- and Substituted-Psicofuranose Analogs

The synthesis of deoxy- and substituted-psicofuranose analogs is a significant area of research, driven by the quest for novel bioactive compounds, including potential enzyme inhibitors and antiviral agents. beilstein-journals.orgnih.gov The accessibility of these analogs hinges on the development of stereoselective and regioselective synthetic methodologies, often starting from D-psicose itself or other readily available sugars like D-fructose or D-ribose. beilstein-journals.orgtandfonline.com

Deoxy-psicofuranose Analogs

The replacement of a hydroxyl group with hydrogen can profoundly alter the biological activity and metabolic stability of the sugar.

1-Deoxy-D-psicofuranose: A synthetic route to a protected 1-deoxy-D-psicofuranose has been developed starting from the inexpensive D-ribono-1,4-lactone. tandfonline.com The key steps involve the nucleophilic addition of 2-lithio-1,3-dithiane to a protected ribonolactone, followed by desulfurization using Raney nickel to afford the 1-deoxy derivative in good yield. tandfonline.com

3-Deoxy-D-psicofuranose Analogs: The synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives has been achieved through a multi-step sequence starting from 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose. researchgate.net This pathway involves an oxidation-reduction sequence, introduction of an azide as a precursor to the amine, and careful manipulation of protecting groups to yield the desired 3-substituted psicofuranose structure. nih.govresearchgate.net

6-Deoxy-L-psicofuranose: This analog has been synthesized via the enzymatic isomerization of L-rhamnose. nih.gov The resulting 6-deoxy-L-psicose was found to crystallize in the α-furanose form. The absence of the C6-hydroxyl group prevents the formation of a pyranose ring, thus favoring the furanose tautomer. nih.gov

Substituted-Psicofuranose Analogs

The introduction of functional groups other than hydroxyls, such as azides, amines, or larger heterocyclic systems, creates a diverse range of structural analogs.

Azido-psicofuranose Derivatives: Azido-sugars are valuable intermediates, readily converted to amino-sugars or used in "click" chemistry. 6-Azido-6-deoxy-1,2;3,4-di-O-isopropylidene-β-D-psicofuranose was synthesized from the corresponding di-isopropylidene psicofuranose by tosylating the C6-hydroxyl group, followed by nucleophilic displacement with sodium azide. beilstein-journals.org A 2-azido psicofuranose derivative has also been synthesized and used as a key intermediate for the solid-phase synthesis of clickable psicofuranose glycocarbamates. researchgate.net

Spirocyclic Analogs: A "Ritter-like" reaction has been utilized for the TMSOTf-mediated synthesis of β-configured spirocyclic 2-substituted-2-oxazoline ribosides from 1,2;3,4-di-O-isopropylidene-β-D-psicofuranose derivatives. beilstein-journals.orgresearchgate.net This reaction involves the nucleophilic addition of a nitrile to an oxacarbenium ion intermediate, with concomitant intramolecular trapping by the C2 hydroxymethyl group, yielding conformationally constrained spiro-fused analogs. beilstein-journals.org

The table below provides a summary of synthetic routes to various deoxy- and substituted-psicofuranose analogs.

Comprehensive Structural Elucidation and Conformational Dynamics of Alpha D Psicofuranose

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of carbohydrates in solution. It provides detailed insights into atomic connectivity, stereochemistry, and the dynamic equilibria between different tautomeric forms.

Application of Advanced 1D and 2D NMR Techniques (e.g., gCOSY, gHSQC, NOE) for Anomeric Configuration and Stereochemical Assignment

The unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts for alpha-D-psicofuranose in an equilibrium mixture requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While complete spectral assignments for the minor furanose forms of common sugars like glucose have been challenging, the same suite of techniques is applied to characterize the more abundant this compound. slu.se

The process of structural elucidation via NMR typically follows a systematic approach:

1D ¹H-NMR: The initial ¹H-NMR spectrum reveals a complex mixture of signals corresponding to all tautomers present in the solution. For sugars, the anomeric proton signals are often found in a distinct downfield region (typically 4.5-6.0 ppm), serving as a starting point for assignment.

gCOSY (gradient Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH). By starting from an assigned proton signal, such as H3 or H4, one can "walk" along the carbon backbone by identifying cross-peaks that reveal which other protons are in the same spin system, allowing for the assignment of the complete proton network for the this compound isomer. uoc.gr

gHSQC (gradient Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. Once the proton resonances are assigned via gCOSY, the gHSQC spectrum allows for the direct and unambiguous assignment of the corresponding ¹³C signals. This is essential for differentiating the carbon backbone of this compound from other isomers in the mixture.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through bonds. This is particularly valuable for determining stereochemistry and the conformation of the furanose ring by identifying through-space interactions between specific protons on the ring and its substituents.

For this compound, these techniques collectively confirm the anomeric configuration (alpha) and the relative stereochemistry of the hydroxyl groups along the furanose ring.

Elucidation of Solution-State Tautomeric and Conformational Equilibria

In aqueous solution, D-psicose exists as a dynamic equilibrium mixture of different cyclic (furanose and pyranose) and acyclic (keto) forms. researchgate.net ¹³C-NMR spectroscopy is particularly powerful for quantifying the proportions of these tautomers because the signals are well-dispersed and the anomeric carbon (C-2) resonates in a distinct region.

Studies using ¹³C-NMR have shown that D-psicose solutions contain at least four distinct tautomers in significant proportions. The most intense and thus most abundant set of resonances has been assigned to the This compound form. The relative populations of the major D-psicose tautomers in an aqueous solution at equilibrium are detailed below.

Tautomeric Distribution of D-Psicose in Aqueous Solution
TautomerPercentage (%)
alpha-furanose45
beta-pyranose27
alpha-pyranose17
beta-furanose11

This table presents a representative distribution; exact percentages can vary with temperature and solvent conditions.

This equilibrium highlights that, unlike many other hexoses which favor a pyranose ring, D-psicose has a significant preference for the furanose form, with the alpha-anomer being the most stable isomer in solution.

NMR-based Structural Characterization of this compound Complexes (e.g., Borate (B1201080) Adducts)

Monosaccharides with cis-diol arrangements can form stable complexes with borate ions, leading to the formation of sugar-borate esters. NMR spectroscopy, particularly ¹¹B and ¹³C NMR, is a primary technique for characterizing these complexes in solution. process-nmr.com The methodology involves monitoring changes in the NMR spectra upon the addition of a boron source (like boric acid) to a solution of the sugar.

For this compound, the cis-orientation of the hydroxyl groups at C-3 and C-4 makes it a candidate for borate complexation. The structural characterization would proceed by:

¹¹B NMR Spectroscopy: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. Free borate in solution gives a characteristic signal. Upon complexation with a diol, new signals appear at different chemical shifts, corresponding to the formation of mono-ester (one sugar molecule per borate) and di-ester (two sugar molecules per borate) complexes. The relative integration of these signals provides a quantitative measure of complex formation. process-nmr.com

¹³C NMR Spectroscopy: The formation of a borate ester bond causes significant changes in the chemical shifts of the carbon atoms involved in the complex (C-3 and C-4) and adjacent carbons. By comparing the ¹³C spectrum of the complex with that of the free sugar, researchers can confirm the site of borate binding and gain structural information about the complex. process-nmr.com

This approach allows for the detailed elucidation of the structure and stoichiometry of this compound-borate adducts in solution.

X-ray Crystallography Investigations

While NMR spectroscopy excels at characterizing molecules in solution, single-crystal X-ray diffraction provides the definitive, high-resolution structure of a molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal lattice. carleton.edumdpi.com

Determination of Solid-State Conformation and Anomeric Configuration via Single-Crystal X-ray Diffraction

Efforts to crystallize D-psicose from aqueous solutions have shown that it crystallizes exclusively in the beta-D-pyranose form. researchgate.net This means that direct crystallographic data for the this compound tautomer from the parent sugar is not available.

However, the solid-state structure of the alpha-furanose ring of psicose has been successfully determined through the crystallization of a derivative, 6-deoxy-α-L-psicofuranose . researchgate.netnih.gov This molecule serves as an excellent structural analogue. The X-ray analysis confirmed that the molecule adopts an alpha-furanose ring structure with a ³T₄ (or E₄) twist conformation. researchgate.netnih.gov In this conformation, the C-3 atom is displaced on the opposite side of the ring from the C-5 atom relative to the plane defined by atoms C-2, O-2, and C-4.

The crystallographic data for this closely related derivative provide the most accurate available model for the solid-state structure of an alpha-psicofuranose ring.

Crystallographic Data for 6-deoxy-α-L-psicofuranose
ParameterValue
Chemical FormulaC₆H₁₂O₅
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.7853 (3)
b (Å)8.9442 (5)
c (Å)14.3528 (8)
Volume (ų)742.69 (7)
Z (Molecules/unit cell)4

Data sourced from the crystallographic study of 6-deoxy-α-L-psicofuranose. researchgate.net

Analysis of Molecular Packing and Intermolecular Interactions in Crystalline Structures

In the crystal lattice of 6-deoxy-α-L-psicofuranose, the hydrogen-bonding network connects adjacent molecules, forming a stable three-dimensional structure. The specific donor-acceptor pairs and their distances can be precisely measured from the diffraction data. The analysis suggests that the intermolecular interactions in this derivative may be weaker compared to those in β-D-psicopyranose, which is consistent with its lower melting point. researchgate.netnih.gov The study of these packing arrangements and interactions is critical for understanding the physical properties of the solid material, such as solubility and stability.

Enzymatic and Biochemical Reaction Mechanisms Involving Alpha D Psicofuranose

Enzyme-Substrate Binding and Specificity Studies

The interaction of alpha-D-Psicofuranose with enzymes, particularly epimerases, has been a subject of detailed structural and mechanistic investigation. These studies provide fundamental insights into how enzymes recognize and catalyze reactions involving this specific furanose ring structure.

D-Psicose 3-epimerase (DPEase) is a key enzyme responsible for the reversible epimerization of D-fructose to D-psicose (also known as D-allulose). Crystal structure analyses of DPEase from various microbial sources, such as Clostridium cellulolyticum H10 and Agrobacterium tumefaciens, have provided a detailed view of the enzyme's active site and its interaction with substrates. nih.govresearchgate.net

The enzyme typically assembles into a tetrameric structure, with each subunit featuring a (β/α)8 TIM barrel fold. nih.govresearchgate.net A crucial component of the active site is a divalent metal ion, often Mn2+, which is held in an octahedral coordination by conserved amino acid residues and water molecules. nih.govresearchgate.net This metal ion plays a pivotal role in catalysis by anchoring the substrate in the correct orientation for the epimerization reaction to occur. researchgate.net

Structural studies of DPEase in complex with its substrates have revealed that the enzyme exhibits a higher affinity for D-psicose compared to D-fructose. This preference is attributed to a greater number of hydrogen bonds formed between D-psicose and the active site residues. nih.gov The catalytic mechanism is proposed to involve a C3-O3 proton-exchange, facilitated by two conserved glutamic acid residues, E150 and E244 (numbering may vary between species). nih.govresearchgate.net These residues act as the proton donor and acceptor in the epimerization reaction at the C-3 position. nih.govresearchgate.net

Upon substrate binding, conformational changes occur within the enzyme. For instance, in A. tumefaciens DPEase, the binding of D-fructose causes a loop containing Trp112 and Pro113 to move, effectively closing off the active site from the solvent. researchgate.net The substrate itself adopts a conformation that mimics the cis-enediolate intermediate of the reaction. researchgate.net

The specificity of DPEase is highest for D-psicose, followed by other ketoses in the order of D-fructose, D-tagatose, D-ribulose, D-xylulose, and D-sorbose. nih.gov The enzyme generally shows a higher level of activity for cis-ketoses like D-psicose and D-tagatose compared to their trans-ketose epimers. nih.gov

Table 1: Kinetic Parameters of D-Psicose 3-Epimerase from Agrobacterium tumefaciens

Substrate K_M (mM) k_cat (min⁻¹)
D-psicose 12 2381
D-tagatose 762 270

Data obtained at pH 8.0 and 50°C.

The modification of D-psicose 3-epimerase through site-directed mutagenesis has been explored to enhance its catalytic properties and stability. These studies also shed light on the roles of specific amino acid residues in substrate recognition and catalysis.

In one study involving DPEase from Clostridium bolteae, site-directed mutagenesis of Tyr68 and Gly109 was performed. The Y68I variant exhibited the highest substrate-binding affinity and catalytic efficiency, while the G109P variant showed the greatest thermostability. A double mutant, Y68I/G109P, displayed a combination of these improved characteristics, with a 17.9% decrease in K_m value and a 1.2-fold increase in catalytic efficiency (k_cat/K_m). ucdavis.edu

A patent for a D-psicose 3-epimerase mutant from Agrobacterium tumefaciens describes several substitutions aimed at improving the enzyme's properties for industrial applications. These include substitutions at positions such as Serine 8 to Alanine, Histidine 12 to Glutamine, Serine 15 to Glutamic acid, and Isoleucine 33 to Leucine. researchgate.net These mutations were shown to increase the thermostability and operational stability of the enzyme, as well as broaden its functional pH range. researchgate.net

These findings demonstrate that targeted substitutions in the amino acid sequence of DPEase can significantly impact its interaction with substrates like this compound, leading to enzymes with more desirable characteristics for biotechnological processes.

Investigations into Glycosyltransferase Inhibition and Carbohydrate Mimicry

The structural similarity of this compound to other naturally occurring sugars makes it and its derivatives interesting candidates for the development of enzyme inhibitors, particularly for glycosyltransferases. Glycosyltransferases are a large family of enzymes involved in the biosynthesis of complex carbohydrates, and their inhibition has therapeutic potential in various diseases, including cancer. researchgate.net

Research has been conducted on the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives as potential inhibitors of N-acetylglucosaminyltransferases (GnTs). researchgate.netresearchgate.net These enzymes are crucial for the biosynthesis of N-glycans, and their aberrant activity is associated with disease progression. The synthesized psicofuranose (B8254897) derivatives are designed to mimic the natural substrate of these enzymes, thereby acting as competitive inhibitors.

The synthetic strategy involved transforming a protected 3-azido-3-deoxy-D-psicofuranose into the corresponding 3-acetamido derivative. researchgate.net While the synthesis of the core 3-acetamido-3-deoxy-D-psicofuranose frame was successful, subsequent steps to create a thioglycoside, a necessary intermediate for inhibitor development, led to the formation of unexpected 2-methyloxazoline derivatives. researchgate.netresearchgate.net This highlights the chemical challenges in modifying the psicofuranose scaffold while retaining the desired stereochemistry and reactivity for enzymatic inhibition.

These investigations, although facing synthetic hurdles, underscore the potential of using this compound as a scaffold for designing inhibitors that mimic the transition state or substrate of glycosyltransferases. Further research into alternative synthetic routes is necessary to fully explore the inhibitory potential of these carbohydrate mimics.

Exploration of Biochemical Transformation Pathways and Reaction Networks in Model Systems

While this compound (as D-psicose) is a rare sugar, recent advancements in metabolic engineering have enabled its production in model organisms like Escherichia coli. These efforts have not only provided sustainable methods for D-psicose synthesis but have also elucidated novel biochemical pathways.

A thermodynamically favorable pathway for the production of D-psicose from D-glucose has been identified and engineered in E. coli. nih.govucdavis.eduresearchgate.net This pathway circumvents the unfavorable equilibrium of the direct isomerization of D-fructose to D-psicose by utilizing a series of phosphorylation, epimerization, and dephosphorylation steps. nih.govucdavis.eduresearchgate.net By introducing genetic modifications to key enzymes in central carbon metabolism and competing pathways, researchers have been able to significantly increase the carbon flux towards D-psicose, achieving high titers and yields. nih.govucdavis.eduresearchgate.net

Another approach to enhance D-psicose production involves a redox-driven multi-enzyme cascade system. This two-step biotransformation process first converts D-fructose to D-allitol using a D-psicose-3-epimerase and a dehydrogenase, with cofactor regeneration. In the second step, D-allitol is oxidized to D-psicose by another dehydrogenase. nih.gov This strategy can theoretically achieve a 100% conversion rate, overcoming the thermodynamic limitations of the single-step isomerization. nih.gov

In mammalian systems, the metabolic fate of D-psicose has been studied in rats. These studies show that D-psicose is only partially absorbed in the digestive tract. The absorbed portion is not significantly metabolized and is excreted in the urine. The unabsorbed D-psicose is fermented by the intestinal microflora in the cecum, leading to the production of short-chain fatty acids. nih.gov Metabolic profiling in rats has also shown that D-psicose administration can alter the metabolic profiles of the liver and kidneys, affecting pathways related to glucose, amino acid, and purine (B94841) metabolism. nih.gov

These examples in both microbial and mammalian systems illustrate the diverse biochemical transformations and networks in which this compound can be involved, either as a target product of an engineered pathway or as a modulator of existing metabolic networks.

Derivatization Chemistry and Glycosylation Methodologies of Alpha D Psicofuranose

Synthesis of Nucleosides and Conformationally Restricted Nucleoside Analogs Incorporating Psicofuranose (B8254897) Moieties

The synthesis of nucleoside analogs containing a psicofuranose moiety is a significant area of research, driven by the potential of these compounds to act as antiviral or anticancer agents. A common approach to D-psicofuranosyl nucleosides involves the direct condensation of a protected psicofuranose derivative with a silylated purine (B94841) or pyrimidine (B1678525) base. For instance, the condensation of a 1,2:3,4-di-O-isopropylidene-β-D-psicofuranose derivative with various silylated bases has been reported. While this method offers ready access to psicofuranosyl nucleosides, it often results in a nearly equimolar mixture of α and β anomers dntb.gov.ua.

A more stereoselective approach to the synthesis of β-D-psicofuranosyl nucleosides has been achieved through the Vorbrüggen glycosylation method. This reaction typically involves the coupling of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst. In the context of psicofuranose, the N-glycosylation of pyrimidine bases, such as uracil, with a D-psicofuranosyl donor has been shown to proceed with high β-selectivity, achieving β/α ratios of up to 8:1 researchgate.net. The general procedure for this N-glycosylation is outlined below:

ReactantsReagentsConditionsProduct Ratio (β/α)
Pyrimidine base, D-psicofuranosyl donorN,O-bis(trimethylsilyl)acetamide (BSA), TMSOTfMeCN, reflux then CH2Cl2, rtup to 8:1
A summary of the Vorbrüggen N-glycosylation of pyrimidine bases with a D-psicofuranosyl donor.

Stereoselective Glycosidic Bond Formation

The stereocontrolled formation of the glycosidic linkage is a paramount challenge in carbohydrate chemistry. For alpha-D-psicofuranose, the development of methodologies for both α- and β-selective glycosylations is crucial for the synthesis of well-defined oligosaccharides and glycoconjugates.

As mentioned previously, the Vorbrüggen glycosylation is an effective method for achieving β-selective N-glycosylation of psicofuranose derivatives with pyrimidine bases researchgate.net. For O-glycosylations, the stereochemical outcome is highly dependent on the nature of the glycosyl donor, the acceptor, and the reaction conditions.

High β-selectivity in the O-glycosylation of D-psicofuranose has been achieved using specific D-psicofuranosyl donors with a range of glycosyl acceptors, including monosaccharides, aliphatic alcohols, and phenols researchgate.net. The choice of protecting groups on the psicofuranosyl donor can also influence the stereoselectivity. For instance, a 3,4-O-(3-pentylidene)-protected D-psicofuranosyl donor has been shown to be effective in increasing the β-selectivity in S-glycosidation reactions researchgate.net.

Conversely, achieving high α-selectivity in the glycosylation of ketofuranoses can be challenging. However, studies on the related rare sugar, D-tagatofuranose, have shown that the use of a 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor can lead to high α-selectivity through neighboring group participation dntb.gov.uaresearchgate.netresearchgate.net. This strategy could potentially be adapted for the α-selective glycosylation of psicofuranose.

A powerful strategy for the stereoselective formation of glycosidic bonds is intramolecular aglycone delivery (IAD). This method involves tethering the glycosyl acceptor to the glycosyl donor, followed by an intramolecular glycosylation reaction that ensures the delivery of the aglycone to a specific face of the oxocarbenium ion intermediate. This approach has been successfully employed in the synthesis of a sucrose-mimicking disaccharide where a D-allopyranosyl donor was tethered to a D-psicofuranose acceptor to achieve a stereoselective 1,2-cis α-glycosidic linkage nih.gov.

The synthesis of novel disaccharides containing this compound is of interest for exploring new sweeteners and biologically active molecules. The chemical synthesis of β-D-psicofuranosyl disaccharides has been accomplished through the TMSOTf-promoted glycosylation of various protected hexopyranose acceptors with a D-psicofuranosyl benzyl (B1604629) phthalate (B1215562) derivative, which proceeds with high β-selectivity nih.govresearchgate.net. Subsequent deprotection yields the target disaccharides, such as α-D-glucopyranosyl β-D-psicofuranoside and α-D-galactopyranosyl β-D-psicofuranoside researchgate.net.

A notable example of a novel disaccharide is a sucrose (B13894) mimic, α-D-allopyranosyl-(1→2)-β-D-psicofuranoside, synthesized from the rare monosaccharides D-allose and D-psicose. The key step in this synthesis was the stereoselective formation of the α-glycosidic linkage using the intramolecular aglycone delivery (IAD) method nih.gov.

While the synthesis of O-linked disaccharides is more common, the development of methods for the synthesis of pseudodisaccharides, such as C-glycosides, is an active area of research. Although specific examples of C-glycoside pseudodisaccharides of this compound are not extensively reported, general methods for C-glycosylation, which involve the formation of a carbon-carbon bond at the anomeric center, could be applied to psicofuranose derivatives to generate these stable mimics of natural disaccharides rsc.orgescholarship.org.

Preparation of Spirocyclic Derivatives and Structurally Diverse Glycoconjugates

The chemical architecture of this compound allows for its transformation into unique spirocyclic structures and other complex glycoconjugates. A significant example is the synthesis of di-ᴅ-psicose anhydride (B1165640) (DPA), a spiro-tricyclic disaccharide, which is formed through the caramelization of ᴅ-psicose under acidic anhydrous conditions researchgate.netescholarship.org. This compound consists of an α-ᴅ-psicofuranose and a β-ᴅ-psicopyranose unit linked together, forming a rigid, spirocyclic core escholarship.org. The formation of DPA involves an in situ glycosylation to form a transient ketodisaccharide, followed by intramolecular spiroketalization researchgate.net.

The synthesis of such structurally diverse glycoconjugates highlights the versatility of this compound as a building block in synthetic chemistry. While the synthesis of other complex glycoconjugates like glycopolymers and glycolipids specifically derived from this compound is not widely documented, the derivatization methodologies developed for this sugar could potentially be extended to the synthesis of these macromolecules dntb.gov.ua. The ability to introduce psicofuranose moieties into larger molecular scaffolds opens up possibilities for creating new materials and biologically active probes.

Advanced Analytical Methodologies for Characterization and Quantification of Alpha D Psicofuranose

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone for the separation and quantification of carbohydrates. Due to the presence of multiple isomers of D-psicose in solution, including pyranose and furanose forms, chromatographic methods are essential for isolating and quantifying the specific alpha-D-Psicofuranose tautomer, or more commonly, for analyzing the equilibrium mixture of psicose isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of rare sugars like D-psicose. researchgate.netjst.go.jp Method development focuses on optimizing stationary phases, mobile phases, and detectors to achieve high resolution and sensitivity for psicose and its isomers, separating them from other sugars like fructose (B13574) and glucose. researchgate.net

Stationary Phases: The choice of column is critical for separating structurally similar monosaccharides. creative-biolabs.com Amino-bonded columns, such as those with aminopropyl silane (B1218182) stationary phases, are widely used and have proven effective in separating D-psicose from D-fructose. researchgate.netcreative-biolabs.com Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also frequently employed for analyzing polar compounds like sugars. creative-biolabs.comresearchgate.net Specialized columns, such as polymer-based saccharide analysis columns (e.g., SUGAR SP0810), have been used specifically for the simultaneous analysis of rare sugars, including psicose. shodex.com

Mobile Phases: The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. researchgate.net The ratio of these solvents is optimized to achieve the best separation. For instance, an isocratic elution with a mobile phase of 80% acetonitrile and 20% water has been successfully used to separate D-psicose and D-fructose within eight minutes. researchgate.net The use of simple mobile phases without buffers is advantageous as it simplifies preparation and can extend column life. researchgate.net

Detection Methods: Since simple sugars lack a UV-absorbing chromophore, specialized detectors are required. creative-biolabs.com

Refractive Index (RI) Detector: This is a common detector for sugar analysis, responding to changes in the refractive index of the eluent as the analyte passes through. researchgate.netcreative-biolabs.com It is widely used for quantifying psicose. researchgate.net

Evaporative Light Scattering Detector (ELSD) and Corona Charged Aerosol Detector (CAD): These universal detectors are mass-sensitive and compatible with gradient elution, offering higher sensitivity than RI detectors for some applications. creative-biolabs.comlcms.cz One study found that a CAD method provided a wider detection range for D-allulose (psicose) compared to Pulsed Amperometric Detection (PAD). jst.go.jp

Pulsed Amperometric Detection (PAD): This highly sensitive method is suitable for the detection of carbohydrates at high pH. jst.go.jp

Interactive Table: HPLC Methods for D-Psicose Analysis

Stationary Phase Mobile Phase Detector Analyte(s) Retention Time (D-Psicose) Reference
Aminopropyl Silane (ZORBAX SIL) Acetonitrile:Water (80:20) RI D-Psicose, D-Fructose 4.81 min researchgate.net
Polymer-based HILIC (HILICpak VG-50 4E) Acetonitrile:Water RI D-Psicose, D-Xylose, D-Fructose, etc. Not specified researchgate.net
SUGAR SP0810 Not specified Not specified Psicose, Allose, Fructose ~16 min (relative to fructose) shodex.com
Not specified Not specified Corona CAD Allulose (Psicose), other rare sugars Not specified jst.go.jpjst.go.jp

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical and enzymatic reactions involving this compound. It is particularly useful for screening reaction conditions and for the qualitative assessment of reaction mixtures.

In the context of D-psicose production, TLC has been employed to monitor the enzymatic epimerization of D-fructose to D-psicose. nih.gov In one such study, researchers used TLC to visualize and measure the formation of a psicose-borate complex, which was used to shift the reaction equilibrium towards psicose production. The spots corresponding to the sugars and their complexes were visualized, and their relative areas were measured to assess the conversion yield. nih.gov This application highlights the utility of TLC as a straightforward screening tool in both process development and research settings.

Mass Spectrometry (MS) for Molecular Confirmation and Structural Details (e.g., High-Resolution MS)

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of monosaccharides, providing precise molecular weight determination and detailed fragmentation information. creative-biolabs.com For a compound like this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between isomers with the same molecular formula (e.g., psicose, fructose, glucose). researchgate.netnih.gov

HRMS, often coupled with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), allows for the simultaneous analysis of multiple monosaccharides without the need for chemical derivatization. nih.gov This approach provides accurate mass measurements, which are used to confirm the elemental composition of this compound (C₆H₁₂O₆). nih.gov

Tandem mass spectrometry (MS/MS) provides further structural details by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation patterns can serve as a fingerprint to differentiate between isomers. creative-biolabs.com The development of advanced techniques like high-resolution ion mobility spectrometry (IMS) coupled with MS offers even greater power to separate and identify underivatized monosaccharide stereoisomers based on their gas-phase conformations. acs.org This can be crucial for distinguishing the furanose form from other cyclic structures.

Integrated Spectroscopic and Chromatographic Approaches for Comprehensive Characterization

For a comprehensive characterization of this compound, integrated or hyphenated techniques that combine the separation power of chromatography with the specificity of spectroscopy are employed. nih.gov The most powerful of these is Liquid Chromatography-Mass Spectrometry (LC-MS).

The coupling of HPLC or UHPLC with MS (including HRMS and MS/MS) provides a multi-dimensional analysis. nih.govnih.gov

Chromatographic Separation: The LC component separates D-psicose from other sugars and impurities in the sample matrix. researchgate.net

Mass Spectrometric Detection: The MS component provides:

Molecular Weight Confirmation: A precise mass measurement confirms the identity of the eluting compound as a hexose (B10828440) sugar. nih.gov

Structural Elucidation: Fragmentation patterns from MS/MS analysis help to confirm the specific structure and can be used to differentiate it from other hexose isomers. creative-biolabs.com

Quantification: By operating the mass spectrometer in modes like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), highly sensitive and selective quantification can be achieved, even in complex matrices. lcms.cznih.gov

This integrated approach is essential for unambiguously identifying and quantifying this compound in various samples, from reaction mixtures to complex biological and food matrices. The combination of retention time from chromatography with the mass-to-charge ratio and fragmentation data from mass spectrometry provides a very high degree of confidence in the analytical results. researchgate.netnih.gov

Emerging Research Applications and Biotechnological Prospects of Alpha D Psicofuranose Scaffolds

Design and Synthesis of Carbohydrate Mimetics for Enzyme Inhibitor Development

The development of enzyme inhibitors is a cornerstone of drug discovery. Carbohydrate mimetics, molecules designed to mimic the structure of natural carbohydrate substrates, can act as competitive inhibitors for carbohydrate-processing enzymes. The alpha-D-psicofuranose scaffold is particularly useful in this context for creating analogues that can target specific enzymes with high selectivity.

Researchers have focused on modifying the D-psicofuranose structure to create potential inhibitors for glycosyltransferases (GTs), a family of enzymes crucial for the biosynthesis of complex oligosaccharides and glycoconjugates. nih.gov One approach involves the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives. nih.govresearchgate.net These compounds are designed to mimic the transition state of the enzymatic reaction catalyzed by N-acetylglucosaminyltransferases (GnTs), which are involved in key biological processes. nih.gov The synthesis of these mimetics involves a multi-step process starting from D-psicose, manipulating protecting groups, and introducing the desired functional groups at specific positions on the furanose ring. researchgate.net For instance, a fully protected 3-acetamido-3-deoxy-D-psicofuranose was synthesized as a potential substrate for creating GnT inhibitors. nih.govresearchgate.net

The design strategy for these inhibitors often relies on computational methods to predict how the mimetic will bind to the enzyme's active site. The goal is to create a molecule that fits snugly into the active site, blocking the natural substrate from binding, thereby inhibiting the enzyme's function. While significant progress has been made in synthesizing these psicofuranose-based mimetics, challenges remain in achieving high inhibitory activity and selectivity. nih.gov

Table 1: Synthetic Intermediates for Psicofuranose-Based Enzyme Inhibitors

Compound Name Synthetic Goal Key Structural Feature Reference
3-acetamido-4-O-acetyl-3-deoxy-1,2-O-isopropylidene-6-O-pivaloyl-α-D-psicofuranose Substrate for thioglycosylation to create GnT inhibitors Fully protected 3-acetamido-psicofuranose derivative nih.gov

Utilization as Chiral Building Blocks in Complex Oligosaccharide and Glycoconjugate Synthesis

The inherent chirality and dense functionality of this compound make it an excellent chiral building block for the stereoselective synthesis of complex oligosaccharides and glycoconjugates. These complex carbohydrates play vital roles in biological recognition, signaling, and immune responses.

The synthesis of disaccharides containing a psicofuranosyl unit has been successfully achieved. For example, α-D-gluco-, α-D-galacto-, and α-D-mannopyranosyl β-D-psicofuranosides have been chemically synthesized through the glycosylation of protected hexopyranose acceptors with a D-psicofuranosyl donor. researchgate.net The stereoselective formation of the β-D-psicofuranosidic bond is a critical step in these syntheses. researchgate.net

Furthermore, this compound is a key component in the synthesis of novel glycoconjugates. A notable example is the creation of a spiro-tricyclic disaccharide, di-ᴅ-psicose anhydride (B1165640) (DPA), through the acid-catalyzed dehydration of D-psicose. mdpi.com NMR analysis confirmed that this unique structure consists of two psicose units, one in the α-ᴅ-psicofuranose form and the other as β-ᴅ-psicopyranose, linked by two anhydride bonds. mdpi.comnih.gov This complex glycoconjugate demonstrates the versatility of psicose as a building block for structurally diverse molecules.

Table 2: Examples of Complex Carbohydrates Synthesized from Psicose

Product Monosaccharide Units Linkage Type Synthetic Method Reference
α-D-Glucopyranosyl β-D-psicofuranoside D-Glucose, D-Psicose β-D-psicofuranosidic bond TMSOTf-promoted glycosylation researchgate.net
α-D-Galactopyranosyl β-D-psicofuranoside D-Galactose, D-Psicose β-D-psicofuranosidic bond TMSOTf-promoted glycosylation researchgate.net
α-D-Mannopyranosyl β-D-psicofuranoside D-Mannose, D-Psicose β-D-psicofuranosidic bond TMSOTf-promoted glycosylation researchgate.net

Role in Exploring Biosynthetic Pathways and Metabolic Engineering Strategies

This compound, or more accurately its parent sugar D-psicose, is found in nature as a component of certain natural products, most notably nucleoside antibiotics. The study of how organisms synthesize these compounds provides valuable insights into novel enzymatic reactions and biosynthetic pathways, which can then be harnessed for metabolic engineering.

The term "psicose" itself was derived from the nucleoside antibiotic psicofuranine (B1678265) (6-amino-9-D-psicofuranosylpurine), which contains a psicofuranose (B8254897) sugar moiety. nih.govasm.org Another class of related natural products is the angustmycins, which are adenosine (B11128) analogues containing a β-d-psicofuranose core. nih.gov These antibiotics exhibit interesting biological activities, and understanding their biosynthesis is a key area of research. The identification of the angustmycin biosynthetic gene cluster has paved the way for elucidating the enzymatic steps involved in the formation of the psicofuranose unit and its attachment to the purine (B94841) base. nih.gov

This knowledge of biosynthetic pathways can be applied in metabolic engineering to produce these antibiotics or novel analogues. By manipulating the genes involved in the pathway, it may be possible to increase the yield of the desired compound or to create new derivatives with improved therapeutic properties. The formation of psicose from its C-3 epimer, fructose (B13574), is catalyzed by D-psicose 3-epimerase, an enzyme that is a target for such engineering efforts. asm.org

Table 3: Nucleoside Antibiotics Containing a Psicose Moiety

Antibiotic Name Core Structure Sugar Moiety Producing Organism Reference
Psicofuranine 6-amino-9-D-psicofuranosylpurine D-Psicofuranose Streptomyces hygroscopicus nih.govasm.org
Angustmycin C Adenosine analogue β-D-Psicofuranose Streptomyces hygroscopicus nih.gov

Exploration in Chemical Material Science and Sustainable Bio-based Product Development

The applications of this compound and its derivatives are expanding beyond the biomedical field into material science and the development of sustainable products. The unique chemical properties of psicose-based structures can be exploited to create novel bio-based materials with specific functionalities.

A prime example is the di-ᴅ-psicose anhydride (DPA) synthesized from D-psicose. mdpi.com This spiro-tricyclic disaccharide exhibits higher thermal stability compared to its monosaccharide precursor, D-psicose. This enhanced stability is a valuable property for materials that may be subjected to high temperatures during processing or use. Furthermore, DPA has been shown to have the ability to bind metal ions, with a preference for magnesium over iron and copper. This chelating ability suggests potential applications in areas such as hazardous substance removal, where it could be used to sequester toxic heavy metals from the environment. It could also potentially be used in mineral transport systems. mdpi.com The development of such materials from a renewable carbohydrate source like psicose aligns with the principles of green chemistry and sustainable product development.

Table 4: Properties and Potential Applications of Di-ᴅ-psicose anhydride (DPA)

Property Observation Potential Application Reference
Thermal Stability Higher than D-psicose Development of heat-resistant biomaterials mdpi.com
Water Solubility Lower than D-psicose Controlled release applications mdpi.com

Future Research Directions and Overcoming Challenges in Alpha D Psicofuranose Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The advancement of alpha-D-psicofuranose chemistry is intrinsically linked to the development of green and sustainable methods for the production of its parent monosaccharide, D-psicose (also known as D-allulose). Traditional chemical synthesis routes for rare sugars often involve multiple protection-deprotection steps, harsh reaction conditions, and the use of toxic reagents, leading to significant environmental impact and high costs. Future research is increasingly focused on environmentally benign alternatives.

Biocatalytic methods represent a cornerstone of green synthesis for D-psicose. The enzymatic isomerization of the readily available and inexpensive substrate D-fructose, using D-psicose 3-epimerases (DPEase) or D-tagatose 3-epimerases (DTEase), is the most established method. scirp.orgnih.gov Innovations in this area are aimed at:

Whole-Cell Biotransformation: Utilizing genetically engineered microorganisms, such as Escherichia coli or the food-grade bacterium Bacillus subtilis, to produce D-psicose. mdpi.comnih.gov This approach can reduce costs associated with enzyme purification and allows for the use of renewable feedstocks beyond simple sugars. For instance, engineered microbes can convert glycerol, a byproduct of biodiesel production, into D-psicose. nih.gov

Multi-Enzyme Cascade Systems: To overcome the unfavorable thermodynamic equilibrium of the D-fructose to D-psicose conversion (which limits yields to around 30-40%), researchers are designing multi-enzyme cascades. nih.govnih.gov A "phosphorylation→dephosphorylation" strategy or a "sugar-to-alcohol-to-sugar" redox-driven pathway can shift the equilibrium towards the product, theoretically enabling conversion rates of up to 100%. nih.govnih.gov

Solvent-Free Synthesis: Exploring solvent-free or aqueous-based reaction conditions minimizes the use of volatile organic compounds (VOCs), aligning with the principles of green chemistry.

Future innovations will likely focus on optimizing these biocatalytic systems, discovering more robust enzymes, and engineering metabolic pathways in microbes for more efficient and direct conversion of biomass into D-psicose, thereby providing a sustainable supply for the study and synthesis of this compound and its derivatives.

In-depth Investigations into Conformational Dynamics and Structure-Reactivity Relationships

The reactivity and biological function of a carbohydrate are dictated by its three-dimensional structure and conformational flexibility. Unlike the more rigid six-membered pyranose rings, five-membered furanose rings like this compound are known for their conformational flexibility. Understanding this dynamic behavior is critical for designing specific derivatives and predicting their interactions with biological targets.

To date, direct structural elucidation of unmodified this compound is challenging due to its low population in solution. However, X-ray crystallography of a derivative, 6-deoxy-α-l-psicofuranose, has confirmed the α-furanose ring structure, which adopts a 3T4 (or E4) conformation. nih.govnih.gov This provides a crucial starting point for computational modeling.

Future research in this area will require a synergistic approach combining experimental and theoretical methods:

Advanced NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) techniques, including Nuclear Overhauser Effect (NOE) and coupling constant analysis, can provide insights into the solution-state conformations and the equilibrium between different isomers of D-psicose.

Computational Chemistry: Quantum mechanics (QM) and molecular dynamics (MD) simulations are powerful tools for mapping the potential energy surface of the furanose ring. These methods can predict the relative energies of different conformers (twist and envelope forms), the barriers to interconversion, and how substituents or solvent influence the conformational landscape. acs.org

Structure-Reactivity Studies: By correlating the preferred conformations with reactivity in, for example, glycosylation reactions, a deeper understanding of structure-reactivity relationships can be established. This knowledge is essential for controlling the stereochemical outcome of reactions at the anomeric center to selectively synthesize α-psicofuranosides. Intramolecular hydrogen bonding is known to play a role in stabilizing the ring conformation of psicose, and further investigation is needed to understand how this influences reactivity. acs.org

Table 1: Key Conformational Features of Psicofuranose (B8254897) Derivatives
CompoundMethodKey FindingReference
6-deoxy-α-l-psicofuranoseX-ray CrystallographyConfirmed α-furanose ring structure with a 3T4 (or E4) conformation. nih.govnih.gov
General FuranosidesComputational & NMRFuranoside rings are flexible and can adopt a wide range of conformations (twist and envelope forms). acs.org
Di-D-psicose anhydride (B1165640)NMR SpectroscopyStructure identified as a combination of α-D-psicofuranose and β-D-psicopyranose. semanticscholar.org

Discovery and Engineering of Novel Enzymes for Psicofuranose Transformations

Enzymes are central to both the production of the D-psicose scaffold and the potential synthesis of its derivatives. While DPEases and DTEases are key for producing D-psicose from D-fructose, other enzymes like glycosyltransferases are needed to form specific glycosidic linkages. nih.gov The discovery of new enzymes and the engineering of existing ones are critical for advancing psicofuranose chemistry.

Discovery of Novel Biocatalysts: The search for new D-psicose-producing enzymes from diverse microbial sources remains a priority. Enzymes from extremophiles (organisms that thrive in extreme conditions) are of particular interest as they often possess inherent stability at high temperatures or extreme pH, which are desirable traits for industrial processes. biotech.co.in

Engineering of Existing Enzymes: Protein engineering, through both rational design and directed evolution, offers a powerful strategy to improve the properties of known enzymes.

Improved Stability and Activity: Many wild-type DPEases have low thermostability, which is a major limitation for industrial production. biotech.co.in Engineering these enzymes to improve their resistance to heat and acidic conditions can significantly enhance process efficiency. mdpi.com

Altering Substrate Specificity: Rational design based on the enzyme's crystal structure can be used to modify the active site, potentially altering substrate specificity. rsc.org This could lead to enzymes that can synthesize psicose from alternative substrates or create novel psicose derivatives. Immobilization of DPEase has also been shown to alter its substrate specificity. mdpi.comnih.gov

Overcoming Equilibrium Limitations: While multi-enzyme systems are one approach, engineering a single enzyme to have a more favorable equilibrium constant for D-psicose production would be a significant breakthrough.

Table 2: Properties of Selected D-Psicose 3-Epimerases (DPEase)
Source OrganismOptimal TemperatureOptimal pHKey CharacteristicReference
Agrobacterium tumefaciens50°C8.0 (with Mn2+)Activity significantly enhanced by Mn2+ and Co2+ ions. nih.gov
Clostridium scindens55°C7.5Used in food-grade enzyme preparations. creative-enzymes.com
Dorea sp.70°C7.0Demonstrates high thermostability, a desirable industrial trait. nih.gov
Sinorhizobium sp.50°C8.0Effective in whole-cell bioconversion, achieving high product concentration. rsc.org

Rational Design and Synthesis of Advanced Functional Derivatives with Tunable Properties

The unique stereochemistry of this compound makes it an attractive building block for novel functional molecules. The rational design and synthesis of its derivatives are key to exploring potential applications in areas such as drug discovery and materials science.

Future research will focus on synthesizing a variety of derivatives, including:

Glycosides: The synthesis of alpha-D-psicofuranosides is a primary goal. These molecules could act as mimics of naturally occurring oligosaccharides or as inhibitors of carbohydrate-processing enzymes like glycosyltransferases. nih.gov Developing stereoselective glycosylation methods that favor the formation of the alpha-anomer is a significant synthetic challenge that needs to be overcome. researchgate.net

Nucleoside Analogs: Given that the antibiotic psicofuranine (B1678265) is a C-nucleoside of D-psicose, there is strong motivation to synthesize new nucleoside analogs based on the this compound scaffold as potential antiviral or anticancer agents.

Esters and Ethers: Modification of the hydroxyl groups through esterification or etherification can be used to tune the molecule's physical properties, such as solubility and lipophilicity. This could be important for creating new polymers or functional materials.

Integration of High-Throughput Screening and Computational Methods for Accelerated Discovery

The discovery and optimization of both novel enzymes and functional derivatives can be a slow and laborious process. The integration of high-throughput screening (HTS) and computational methods offers a pathway to accelerate this research.

Computational Enzyme Engineering: In silico tools can be used to model enzyme-substrate interactions, predict the effects of mutations, and guide rational protein design. muni.cz For example, molecular docking can be used to screen potential substrates or inhibitors against an enzyme's active site. acs.org

High-Throughput Screening for Enzymes: The development of biosensor-based screening systems allows for the rapid testing of large libraries of enzyme mutants. nih.gov For instance, a transcription factor that responds to the presence of D-psicose can be linked to a fluorescent reporter, enabling the rapid identification of enzyme variants with improved production capabilities. nih.gov

In Silico Screening of Derivatives: Virtual screening of computationally designed libraries of psicofuranose derivatives against biological targets (e.g., enzyme active sites) can identify promising lead compounds for synthesis and experimental testing. nih.govmdpi.com This approach can prioritize synthetic efforts and reduce the time and cost associated with drug discovery.

By combining these computational and HTS approaches, researchers can create a powerful discovery pipeline to more rapidly develop enzymes for sustainable synthesis and identify this compound derivatives with valuable biological activities.

Challenges and Opportunities in Scaling Up Research-Stage Syntheses for Broader Academic Impact

For this compound and its derivatives to have a broader impact, their production must be scalable and economically viable. Several challenges currently hinder the transition from laboratory-scale synthesis to larger-scale production necessary for widespread research and potential commercialization.

Challenges:

Low Conversion Yields: The primary challenge in D-psicose production is the thermodynamically limited equilibrium of the isomerization reaction, which caps (B75204) yields at around 30-40%. scirp.org

Enzyme Instability: The enzymes used for bioconversion often lack the required stability under industrial process conditions (e.g., high temperature, shear stress). nih.gov

Downstream Purification: Separating D-psicose from the unreacted substrate (D-fructose) is difficult and costly due to their similar physical properties. biotech.co.in

Cost of Production: The combination of low yields, unstable enzymes, and complex purification leads to a high cost of production, limiting the availability of D-psicose for research. escholarship.org

Opportunities:

Enzyme Immobilization: Attaching enzymes to solid supports can significantly enhance their stability, allow for easy separation from the reaction mixture, and enable their reuse over multiple cycles, thereby reducing costs. mdpi.comnih.gov

Advanced Separation Technologies: Investing in more efficient separation techniques, such as chromatography with specialized resins or membrane filtration, could simplify purification and lower costs.

Integrated Bioprocesses: Combining production and purification into an integrated process, for example by using whole-cell catalysts that are easily removed from the reaction broth, presents a significant opportunity to streamline production and make D-psicose, and by extension this compound, more accessible to the broader scientific community. nih.gov

Overcoming these scale-up challenges is crucial for unlocking the academic and potentially commercial potential of this rare sugar and its unique furanose anomer.

Q & A

Q. How can researchers avoid bias when interpreting this compound’s biological activity in preclinical studies?

  • Methodological Answer : Implement blinding during data collection and analysis. Use preregistered protocols (e.g., on Open Science Framework) to define primary endpoints. Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

Q. What systematic review frameworks are effective for synthesizing fragmented literature on this compound applications?

  • Methodological Answer : Follow PRISMA guidelines to screen studies. Use PICO (Population: enzymes; Intervention: this compound; Comparison: other sugars; Outcome: binding affinity) to structure research questions. Assess study quality with QUADAS-2 for in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.